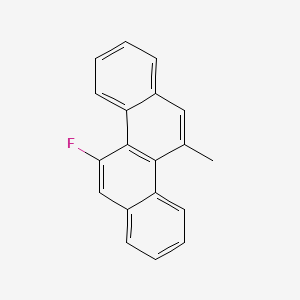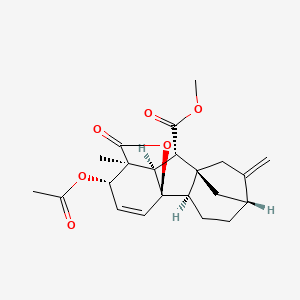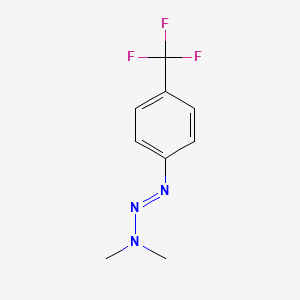
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- is a chemical compound with the molecular formula C9H10F3N3 It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-) linked to a phenyl ring substituted with a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- typically involves the reaction of 4-(trifluoromethyl)aniline with dimethylamine and nitrous acid. The process can be summarized as follows:
Diazotization: 4-(trifluoromethyl)aniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with dimethylamine to yield the desired triazene compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The triazene group can participate in substitution reactions, where the -N=N-N- group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeted drug delivery systems.
Industry: It finds applications in the development of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- involves its interaction with molecular targets through the triazene group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- can be compared with other triazene compounds such as:
1-Triazene, 3,3-dimethyl-1-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Triazene, 3,3-dimethyl-1-(3-(trifluoromethyl)phenyl)-: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
The presence of the trifluoromethyl group in 1-Triazene, 3,3-dimethyl-1-(4-(trifluoromethyl)phenyl)- enhances its stability and reactivity, making it unique among its analogs.
Propriétés
Numéro CAS |
59708-16-6 |
|---|---|
Formule moléculaire |
C9H10F3N3 |
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
N-methyl-N-[[4-(trifluoromethyl)phenyl]diazenyl]methanamine |
InChI |
InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |
Clé InChI |
GAHZSIUOAYYZPO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


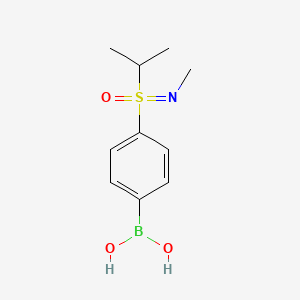
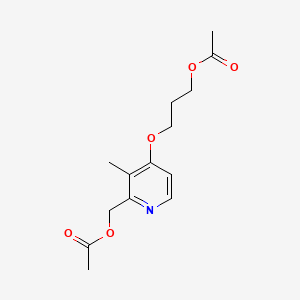

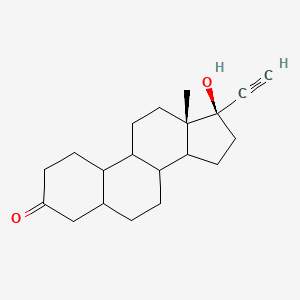
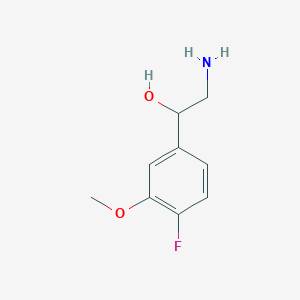
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)

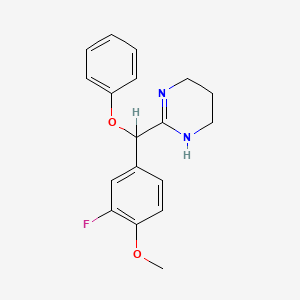
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
